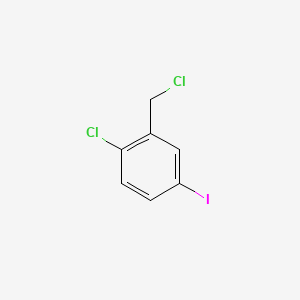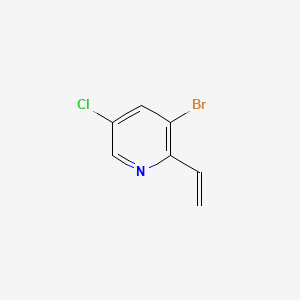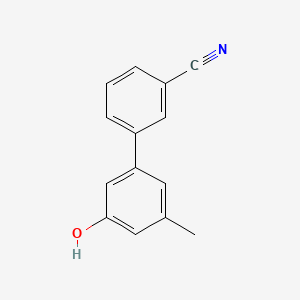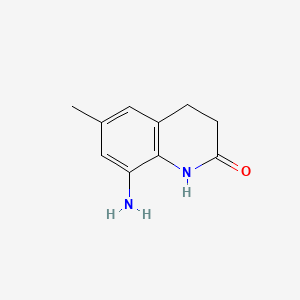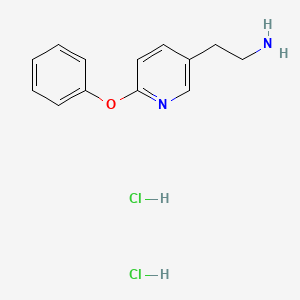
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the CAS Number: 1303968-49-1. It has a molecular formula of C13H16Cl2N2O and a molecular weight of 287.19 .
Molecular Structure Analysis
The InChI code for 2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is 1S/C13H14N2O.2ClH/c14-9-8-11-6-7-13 (15-10-11)16-12-4-2-1-3-5-12;;/h1-7,10H,8-9,14H2;2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Activity
- A novel synthetic route for related compounds involves the utilization of starting materials through processes like O-alkylation, reduction, and hydrazinolysis, highlighting the method's convenience and economy for accessing key intermediates for medicinal and industrial applications (Xiaoxia Luo et al., 2008).
Structural Characterization and Antibacterial Activity
- Schiff base compounds synthesized through condensation reactions have been characterized using various analytical techniques. Their structural elucidation provides insights into designing molecules with potential antibacterial activities, emphasizing the importance of chemical structure in medicinal chemistry (Wang et al., 2008).
Catalytic Applications in Polymerization
- Zinc complexes bearing N,N'-bidentate entiopure ligands show high catalytic activity in the ring-opening polymerization of lactides, demonstrating the role of metal complexes in synthesizing biodegradable polymers (S. Nayab et al., 2012).
Applications in Polymer Synthesis
- Phosphinated compounds are explored for the economic preparation of soluble polyetherimides, indicating the significance of chemical modifications in enhancing material properties like thermal stability and flame retardancy (C. Lin et al., 2011).
Antimicrobial and Antifungal Activity
- Novel amides synthesized by condensation reactions exhibit antimicrobial and antifungal activities, showcasing the potential of chemical synthesis in developing new therapeutic agents (Vladimír Pejchal et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s worth noting that compounds with similar structures have shown a wide range of biological activities . For instance, pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
For instance, the compound’s Log BCF (Bioconcentration Factor) from a regression-based method is 0.500 (BCF = 3.162), indicating its potential for bioaccumulation . The compound’s half-life in a model river and lake are estimated to be 1.328E+005 days and 1.449E+006 days, respectively .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s volatilization from water is estimated by the Group SAR Method to be 2.03E-010 atm-m3/mole . This suggests that the compound’s action could be influenced by its surrounding environment, including factors such as temperature, pH, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-(6-phenoxypyridin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12;;/h1-7,10H,8-9,14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPQBFVIINDEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)
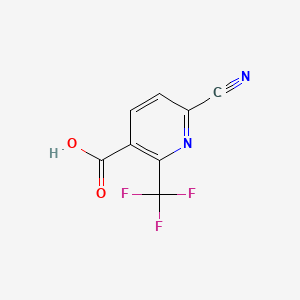
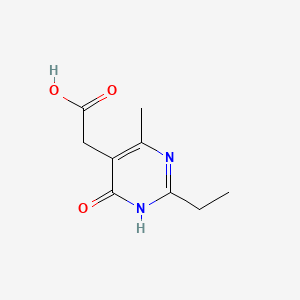
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)
